molecular formula C19H19ClN4O3S B2568072 N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034454-71-0

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No.: B2568072
CAS No.: 2034454-71-0
M. Wt: 418.9
InChI Key: NLEKIQAVSQDUCV-UHFFFAOYSA-N
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Description

N1-(5-Chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 5-chloro-2-cyanophenyl group at the N1 position and a 2-(furan-3-yl)-2-thiomorpholinoethyl substituent at the N2 position. The compound’s structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in pharmaceuticals and agrochemicals due to their bioactivity.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c20-15-2-1-13(10-21)16(9-15)23-19(26)18(25)22-11-17(14-3-6-27-12-14)24-4-7-28-8-5-24/h1-3,6,9,12,17H,4-5,7-8,11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEKIQAVSQDUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactionsThe final step involves the formation of the oxalamide linkage under controlled conditions, often using oxalyl chloride and appropriate amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the cyano group results in primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The cyano group and the furan ring are particularly important for its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in cellular signaling.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Oxalamide derivatives with substituted phenyl and heterocyclic groups have been explored as antiviral agents. Key examples include:

  • N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14): Activity: Targets the CD4-binding site of HIV, showing inhibitory effects .
  • Physical Properties: Mp 260–262°C, IR peaks at 1668 cm⁻¹ (amide C=O), 19F NMR δ -61.6 ppm (CF3) .

Comparison :

  • The thiomorpholinoethyl group introduces sulfur, which could influence metabolic stability relative to the thiazole and pyrrolidine groups in Compound 14 .

Oxalamides in Flavoring Agents

Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) are used as umami flavor enhancers:

  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability .
  • Safety: NOEL (No Observed Adverse Effect Level) of 100 mg/kg body weight/day in rats .

Comparison :

Thioxoacetamide Derivatives with Furan Substituents

Compounds such as N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13):

  • Synthesis : 58% yield, mp 159–160°C, characterized by ¹H-NMR and MS .
  • Activity: Not explicitly stated but structurally similar to antimicrobial agents .

Comparison :

  • The target compound’s furan-3-yl group differs from the nitro-furyl substituent in Compound 13, which may alter electronic properties and bioactivity.

Metabolism and Toxicology

  • N-Alkylbenzamide Flavoring Agents : Hydrolyzed via ester cleavage rather than amide bonds, indicating metabolic pathways distinct from oxalamides .
  • Thiophene Fentanyl Hydrochloride: Limited toxicological data available, highlighting gaps in safety profiles for sulfur-containing analogues .

Comparison :

  • The thiomorpholinoethyl group in the target compound may undergo oxidative metabolism, similar to thiophene derivatives, but specific studies are needed .

Data Tables

Key Research Findings and Gaps

Thiomorpholinoethyl and furan groups may improve metabolic stability compared to ester-containing flavour compounds .

Research Gaps: No direct data on the synthesis, bioactivity, or toxicity of the target compound. Limited metabolic studies on sulfur-containing oxalamides .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a chlorinated cyanophenyl group, a furan ring, and a thiomorpholine moiety. Its molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_3O_3S with a molecular weight of approximately 367.83 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, starting with the chlorination of suitable aromatic precursors followed by the formation of the oxalamide linkage through condensation reactions. Key reagents include oxalyl chloride and various amines under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The furan moiety is thought to enhance its ability to penetrate cell membranes, facilitating its cytotoxic effects.

The proposed mechanism involves binding to specific enzymes or receptors within target cells, altering their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth. The exact pathways are still under investigation but may include:

  • Enzyme Inhibition : Binding to active sites on enzymes critical for cell proliferation.
  • Receptor Modulation : Altering receptor activity involved in signaling pathways related to cell survival and growth.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial properties.
  • Cancer Cell Line Studies : In experiments with human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours, demonstrating its potential as an anticancer agent.

Comparative Analysis

Compound NameBiological ActivityMechanism
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamideAntimicrobial, AnticancerEnzyme inhibition, Receptor modulation
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamideModerate AnticancerApoptosis induction
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamideAntimicrobialCell wall synthesis disruption

Q & A

Q. What are the optimal synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide, and how can purity be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Preparation of intermediates like 5-chloro-2-cyanophenylamine via nitration and reduction of nitrobenzene derivatives (analogous to ).
  • Step 2 : Formation of the oxalamide backbone by reacting intermediates with oxalyl chloride under anhydrous conditions (common in oxalamide syntheses; ).
  • Step 3 : Introduction of the thiomorpholinoethyl-furan substituent via nucleophilic substitution or coupling reactions (similar to ).
  • Purification : Use column chromatography (silica gel) or recrystallization with solvents like ethyl acetate/hexane to achieve >95% purity. Monitor reaction progress via TLC and confirm structures via 1H^1H-NMR and LC-MS ().

Q. Which analytical techniques are critical for confirming the structure and stability of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • 1H^1H-NMR and 13C^{13}C-NMR to verify substituent integration and connectivity ().
  • High-resolution mass spectrometry (HRMS) for molecular weight validation ().
  • Stability Assessment :
  • pH-dependent stability studies (e.g., incubate in buffers at pH 2–9) with HPLC monitoring to track degradation ().
  • Thermogravimetric analysis (TGA) to assess thermal stability (common for oxalamides; ).

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors influenced by structural analogs (e.g., soluble epoxide hydrolase inhibitors in or kinases in ).
  • Assay Design :
  • Use fluorescence-based enzymatic inhibition assays (e.g., for hydrolases).
  • Cell viability assays (MTT or ATP-lite) for anticancer potential, given thiophene/furan moieties’ roles in apoptosis ().
  • Controls : Include known inhibitors (e.g., BNM-III-170 in ) to validate assay conditions.

Advanced Research Questions

Q. How do substituents (e.g., chloro, furan, thiomorpholine) influence structure-activity relationships (SAR) in this compound?

  • Methodological Answer :
  • Chloro Group : Enhances lipophilicity and target binding via hydrophobic interactions (observe IC50_{50} shifts in analogs from ).
  • Furan Moiety : Modulates electronic effects; compare activity with thiophene analogs () to assess aromatic heterocycle preferences.
  • Thiomorpholine : Replace with morpholine or piperazine () to evaluate sulfur’s role in pharmacokinetics (e.g., metabolic stability via liver microsome assays).
  • SAR Workflow : Synthesize derivatives, test in dose-response assays, and correlate substituent properties (Hammett constants, logP) with activity ().

Q. What experimental strategies resolve contradictions in reported biological activity data for similar oxalamides?

  • Methodological Answer :
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays; vs. 18).
  • Meta-Analysis : Compare results across studies controlling for variables like cell lines (e.g., HEK293 vs. HepG2) or assay pH ().
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities and rule off-target effects ().

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer :
  • Metabolism Prediction : Use software like ADMET Predictor™ or GLORYx to identify likely Phase I/II metabolites (e.g., oxidation of furan or thiomorpholine; ).
  • Toxicity Screening :
  • Run in silico toxicity panels (e.g., Derek Nexus) for alerts like hepatotoxicity.
  • Validate with in vitro CYP450 inhibition assays ().

Q. What strategies optimize this compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Optimization : Formulate with cyclodextrins or liposomes to protect against acidic degradation ().
  • Prodrug Design : Mask labile groups (e.g., esterify hydroxyethyl moieties; ) to enhance plasma stability.
  • Accelerated Stability Testing : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products ().

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